molecular formula C21H20N2O2S B361105 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 327170-20-7

2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B361105
CAS No.: 327170-20-7
M. Wt: 364.5g/mol
InChI Key: RKTHECRIKHSDJV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that exhibits intriguing properties and potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a pyridinecarbonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves several steps:

  • Initial Formation:

    • A base-catalyzed cyclization reaction to form the pyridine ring.

    • Introduction of the benzylsulfanyl group using a thiol-based reagent.

    • Coupling with the ethoxyphenyl group under controlled conditions.

    • The precise reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yield and purity.

Industrial Production Methods:

  • Industrial synthesis may involve continuous flow processes to enhance efficiency and scalability.

  • Utilization of high-pressure reactors and automated systems to maintain stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

  • Reduction: Under reducing conditions, it can be converted into its corresponding reduced forms, affecting the sulfur or nitrile functionalities.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the aromatic or pyridine rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, peracids.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.

  • Substituents: Halides, organometallic reagents.

Major Products Formed:

  • Depending on the reaction type, major products include sulfoxides, sulfones, reduced amines, or substituted derivatives on the aromatic or pyridine rings.

Scientific Research Applications

Chemistry:

  • As a synthetic intermediate in the production of more complex organic molecules.

Biology:

  • Investigation as a potential ligand for biological receptors.

Medicine:

  • Research into its pharmacological properties, including potential therapeutic effects and mechanisms.

Industry:

  • Utilized in the development of specialized materials or as a catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Binding to Receptors: It can bind to biological receptors, altering their function.

  • Enzyme Inhibition: Potential to inhibit enzymes by interacting with their active sites.

  • Pathways Involved: Modulation of signaling pathways, which can lead to changes in cellular behavior or biochemical processes.

Comparison with Similar Compounds

  • 2-(Phenylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile

  • 2-(Benzylthio)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile

Uniqueness:

  • The combination of the benzylsulfanyl group and the ethoxyphenyl moiety, along with the tetrahydropyridinecarbonitrile core, imparts unique chemical and physical properties, distinguishing it from its analogs.

  • Enhanced biological activity and selectivity due to the specific positioning of functional groups.

Properties

IUPAC Name

6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTHECRIKHSDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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